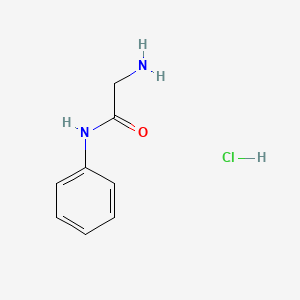

2-amino-N-phenylacetamide hydrochloride

Description

2-amino-N-phenylacetamide hydrochloride is a chemical compound that is an amino derivative of acetanilideThis compound is an ortho-isomer of aminoacetanilide and has significant applications in various fields, including pharmaceuticals and dyes .

Properties

IUPAC Name |

2-amino-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJKZMFCHGHFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O.ClH, C8H11ClN2O | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminoacetanilide hydrochloride is a black solid. (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4801-39-2 | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, 2-amino-N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycinanilide, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4801-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542J36T8CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : 10% Pd/C (0.5–1.5 wt% relative to substrate).

- Solvent : Ethanol or methanol, with ethanol preferred for environmental and cost considerations.

- Temperature/Pressure : Room temperature (20–25°C) under hydrogen gas at 1–3 atm.

- Yield : 85–92% after recrystallization.

Mechanism :

Hydrogen gas facilitates the reduction of the nitro group (-NO₂) to an amine (-NH₂) while preserving the acetamide backbone. The reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by electron transfer to the nitro group.

Characterization and Purity Control

Post-reaction, the product is characterized using:

- ¹H NMR : Peaks at δ 3.29 (s, 2H, CH₂) and δ 7.11 (s, 1H, NH) confirm the acetamide structure.

- HPLC : Purity >98% is achievable with optimized recrystallization (ethanol/water mixtures).

Hydrochlorination of 2-Amino-N-phenylacetamide

This method involves reacting the free base (2-amino-N-phenylacetamide) with hydrochloric acid to form the hydrochloride salt.

Procedure and Parameters

Industrial Adaptations

- Continuous Flow Systems : Reduce reaction time by 70% compared to batch processes.

- Waste Management : HCl vapors are neutralized using scrubbers, aligning with green chemistry principles.

Multi-Step Synthesis from p-Phenylenediamine

A modular approach reported by MDPI involves p-phenylenediamine as the starting material.

Stepwise Protocol

Amine Protection :

Amide Formation :

Deprotection and Hydrochlorination :

Advantages and Limitations

- Advantages : Enables functionalization at the phenyl ring for derivative synthesis.

- Limitations : Multi-step process increases cost and complexity.

Alternative Synthesis via Sulfonylguanidine Intermediate

A novel route reported in IUCr Journals uses benzenesulfonylguanidine and 2-chloro-N-phenylacetamide.

Reaction Overview

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the sulfonylguanidine acts as a sulfur donor, displacing chloride.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | ≥98 | High | Low |

| Hydrochlorination | 89–94 | ≥99 | Moderate | Moderate |

| Multi-Step Synthesis | 78 | 97 | Low | High |

| Sulfonylguanidine Route | 83 | 95 | Moderate | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Stable amine derivatives.

Substitution: Various substituted aminoacetanilide derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Synthesis of Bioactive Molecules :

-

Antiepileptic Effects :

- Recent studies have demonstrated that this compound can inhibit Slack potassium channels, leading to reduced neuronal excitability and decreased seizure activity in mouse models.

- Structure-Activity Relationship (SAR) :

Agricultural Applications

- Nematicidal Properties :

- Certain derivatives of 2-amino-N-phenylacetamide have been tested for their nematicidal effects against Meloidogyne incognita, achieving over 100% mortality at specific concentrations. This indicates potential for use in agricultural pest control.

Antibacterial Evaluation

A study synthesized new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties, which were evaluated against three bacterial strains. The most effective compound exhibited an EC50 value of 156.7 µM, outperforming established antibacterial agents like bismerthiazol .

Antiepileptic Activity

In vitro investigations confirmed that this compound effectively inhibits Slack potassium channels. In vivo studies further supported these findings by demonstrating reduced seizure frequency in treated mice.

Mechanism of Action

The mechanism of action of 2-amino-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Aminoacetanilide

- 4-Aminoacetanilide

- Acetanilide

Comparison

2-amino-N-phenylacetamide hydrochloride is unique due to its ortho-positioned amino group, which imparts distinct chemical reactivity compared to its meta and para isomers. This unique positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Biological Activity

2-Amino-N-phenylacetamide hydrochloride, also known as 2-aminoacetanilide hydrochloride, is an organic compound that has garnered interest for its biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications based on diverse research findings.

This compound can be synthesized through various methods, typically involving the reaction of acetic anhydride with aniline derivatives. The compound's structure includes an amine group attached to a phenylacetamide backbone, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 2-amino-N-phenylacetamide exhibit significant antibacterial properties. A study evaluated several phenylacetamide derivatives against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives had minimum effective concentrations (EC50) lower than established antibiotics, suggesting their potential as antibacterial agents:

| Compound | EC50 (µM) | Comparison |

|---|---|---|

| A1 | 156.7 | Superior to bismerthiazol (230.5 µM) |

| A2 | 200.0 | Comparable to thiodiazole copper (545.2 µM) |

Scanning electron microscopy (SEM) studies revealed that these compounds can disrupt bacterial cell membranes, leading to cell death at higher concentrations .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. A series of N-phenylacetamide-based sulfonamides were synthesized and screened for their inhibitory effects against different isoforms of human carbonic anhydrases (hCA). The most potent inhibitors showed Ki values in the nanomolar range, indicating strong potential for therapeutic applications in conditions like glaucoma and cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-amino-N-phenylacetamide is vital for optimizing its biological activity. Studies have shown that modifications at specific positions on the phenyl ring can significantly influence the compound's efficacy:

- Electron-Withdrawing Groups : Substituents such as fluorine at the para position enhance antibacterial activity.

- Amide Linkage Variations : Different side chains linked via amide bonds can alter potency against specific targets.

For instance, a study identified that compounds with a para-fluoro substitution exhibited superior activity against Xanthomonas strains compared to those with para-chloro or para-bromo substitutions .

Antiepileptic Effects

Recent investigations into the antiepileptic properties of 2-amino-N-phenylacetamide have shown promising results. In vitro studies demonstrated its ability to inhibit Slack potassium channels, which are involved in neuronal excitability. This effect was confirmed in vivo using mouse models, where treated subjects exhibited reduced seizure activity .

Agricultural Applications

The nematicidal properties of 2-amino-N-phenylacetamide derivatives have also been explored. In tests against Meloidogyne incognita, certain compounds achieved over 100% mortality at specific concentrations, indicating their potential use in agricultural pest control .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-phenylacetamide hydrochloride, and how are intermediates characterized?

- Methodology : A common approach involves nucleophilic substitution of 2-chloro-N-phenylacetamide precursors with sodium azide in a toluene/water solvent system under reflux (5–7 hours), followed by reduction to the amine and subsequent hydrochlorination . Key intermediates like 2-azido-N-phenylacetamide are monitored via TLC (hexane:ethyl acetate, 9:1) and purified by crystallization (ethanol) or extraction (ethyl acetate).

- Characterization : NMR spectroscopy (e.g., H and C NMR) is critical for confirming structural integrity. For example, H NMR peaks at δ 3.29 (s, 2H, CH) and δ 7.11 (s, 1H, NH) validate the acetamide backbone .

Q. Which analytical techniques are essential for verifying the purity and structure of this compound?

- Primary Methods :

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., δ 171.5 ppm in C NMR for the carbonyl group) .

- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .

- Single-crystal XRD : Resolves molecular geometry, bond lengths, and angles (e.g., monoclinic crystal system with space group Cc) .

- Quality Control : TLC and HPLC ensure reaction progress and purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Key Parameters :

- Solvent Ratio : Toluene:water (8:2) enhances solubility of intermediates while facilitating azide substitution .

- Reaction Time : Prolonged reflux (7+ hours) may increase conversion but risks decomposition; TLC monitoring is critical .

- Purification : Crystallization in ethanol improves yield (e.g., 77% yield reported for analogous compounds) .

- Data-Driven Optimization : Design of Experiments (DoE) can systematically evaluate temperature, stoichiometry, and solvent effects.

Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound?

- Case Study : Discrepancies between NMR-derived conformers and XRD-resolved crystal packing (e.g., torsional angles in the acetamide chain) may arise due to dynamic equilibria in solution versus solid-state rigidity .

- Resolution : Combine computational modeling (DFT or MD simulations) with variable-temperature NMR to probe conformational flexibility .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Hazards : Potential irritant (skin/eyes) and respiratory sensitizer based on structural analogs .

- Mitigation :

- Use PPE (gloves, goggles, fume hood).

- Avoid inhalation; employ wet methods to suppress dust .

- Emergency measures: Flush exposed areas with water and consult a physician .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

- Applications :

- Pharmaceutical Synthesis : Serves as a precursor for kinase inhibitors (e.g., AZD8931 derivatives via coupling with quinazoline scaffolds) .

- Directed Functionalization : The amine group enables conjugation with fluorophores or bioactive moieties for probe development .

Q. What crystallographic insights are available for related acetamides, and how do they inform property predictions?

- Structural Data : 2-Chloro-N-phenylacetamide crystallizes in a monoclinic system (Cc) with a = 5.0623 Å, b = 18.361 Å, and intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- Implications : Crystal packing analysis predicts solubility, stability, and polymorphism risks. For example, strong H-bonding networks suggest low solubility in apolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.